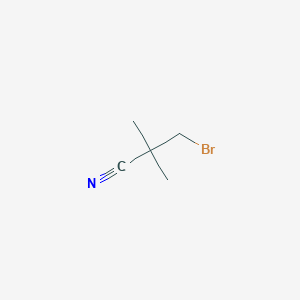

3-Bromo-2,2-dimethylpropanenitrile

Description

The exact mass of the compound 3-Bromo-2,2-dimethylpropanenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-2,2-dimethylpropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2,2-dimethylpropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,2-dimethylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN/c1-5(2,3-6)4-7/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDWIKDEEXZWAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CBr)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37647-55-5 | |

| Record name | 3-bromo-2,2-dimethylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-2,2-dimethylpropanenitrile CAS 37647-55-5 properties

Technical Whitepaper: 3-Bromo-2,2-dimethylpropanenitrile

CAS: 37647-55-5

Formula:

Executive Summary

3-Bromo-2,2-dimethylpropanenitrile (CAS 37647-55-5) is a specialized bifunctional aliphatic building block characterized by a neopentyl bromide core flanked by a nitrile group. Its structural uniqueness lies in the gem-dimethyl substitution at the

In modern drug discovery, this compound serves as a critical scaffold for introducing the 2,2-dimethylpropanenitrile motif—a structural feature increasingly utilized to improve metabolic stability (by blocking

Chemical Identity & Physicochemical Profile

The compound features a primary alkyl bromide sterically shielded by a quaternary carbon. This architecture dictates its physical behavior and reactivity profile.

| Property | Specification |

| IUPAC Name | 3-Bromo-2,2-dimethylpropanenitrile |

| Synonyms | 3-Bromo-2,2-dimethylpropionitrile; |

| CAS Number | 37647-55-5 |

| Molecular Formula | |

| Molecular Weight | 162.03 g/mol |

| Physical State | Liquid or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, THF, EtOAc; low solubility in water |

| Storage | Inert atmosphere, 2-8°C (Light sensitive) |

Synthetic Routes & Manufacturing

Synthesis of 3-Bromo-2,2-dimethylpropanenitrile typically follows two distinct pathways: radical functionalization of the hydrocarbon/nitrile precursor or nucleophilic substitution of the corresponding alcohol.

Method A: The Appel Reaction (High Precision)

For pharmaceutical-grade purity, the conversion of 3-hydroxy-2,2-dimethylpropanenitrile using triphenylphosphine (

-

Mechanism: Activation of the alcohol by the phosphonium salt followed by

displacement. -

Advantages: High regioselectivity; avoids poly-bromination byproducts.

Method B: Radical Bromination (Industrial Scalability)

Direct bromination of pivalonitrile (2,2-dimethylpropanenitrile) using bromine sources (e.g., KBr/oxidant or NBS) under photochemical conditions.

-

Mechanism: Free-radical chain reaction targeting the

-methyl hydrogens. -

Challenges: Statistical probability of poly-bromination requires careful stoichiometry control.

Figure 1: Primary synthetic pathways for CAS 37647-55-5, contrasting the ionic Appel route with the radical mechanism.

Reactivity & Mechanistic Insight

The Neopentyl Constraint

The defining feature of CAS 37647-55-5 is the "neopentyl effect." The carbon adjacent to the bromide is quaternary (bonded to two methyls and a cyano group). This creates severe steric hindrance for backside attack by nucleophiles.

-

Reactivity: Extremely slow compared to standard primary bromides (

-

Implication: Reactions often require elevated temperatures (refluxing DMF/DMSO), strong nucleophiles, or extended reaction times (16–24 hours).

-

Side Reactions: Under harsh basic conditions, the nitrile group may undergo hydrolysis or the molecule may undergo elimination (though difficult due to lack of

-hydrogens on the quaternary carbon, preventing standard E2 elimination).

Strategic Utility

Despite the low reactivity, once installed, the gem-dimethyl group provides metabolic armor. It prevents enzymatic degradation at the

Applications in Medicinal Chemistry

This compound functions as a "staple" for introducing the 2,2-dimethyl-3-functionalized motif into complex heterocycles.

A. JAK Kinase Inhibitors

Patent literature (e.g., EP3349579A1) identifies 3-Bromo-2,2-dimethylpropanenitrile as a building block for synthesizing substituted heteroaryl compounds targeting Janus Kinases (JAKs). The nitrile group serves as a latent handle, often reduced later to a primary amine or hydrolyzed to an amide.

B. Spiro-Cyclic Neurotherapeutics

In the synthesis of spiro-piperidine derivatives (e.g., for pain or neurodegenerative disorders as seen in EP3402783B1), this bromide is used to alkylate secondary amines. The reaction conditions (130°C, 16h) reflect the neopentyl hindrance but yield stable, sterically locked pharmaceutical intermediates.

Figure 2: Downstream pharmaceutical applications in kinase inhibition and neurotherapeutic synthesis.

Experimental Protocol: Appel Synthesis

Objective: Synthesis of 3-Bromo-2,2-dimethylpropanenitrile from 3-hydroxy-2,2-dimethylpropanenitrile.

Reagents:

-

3-Hydroxy-2,2-dimethylpropanenitrile (1.0 eq)

-

Carbon Tetrabromide (

, 1.5 eq) -

Triphenylphosphine (

, 1.2 eq) -

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with 3-hydroxy-2,2-dimethylpropanenitrile and

in anhydrous THF under nitrogen atmosphere. Cool to 0°C. -

Addition: Add

portion-wise (or as a solution in THF) over 30 minutes, maintaining the temperature below 5°C. The reaction is exothermic. -

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with

) or GC-MS. -

Workup: Quench with saturated

. Extract with diethyl ether or ethyl acetate. -

Purification: The byproduct triphenylphosphine oxide (

) precipitates; filter off the bulk. Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Safety Note:

References

-

Process for synthesis of substituted heteroaryl compounds. Patent EP3349579A1. Google Patents. Link

-

3-(carboxyethyl)-8-amino-2-oxo-1,3-diaza-spiro-[4.5]-decane derivatives. Patent EP3402783B1. Google Patents. Link

-

Preparation of alkane bromo-derivatives via radical bromination. Patent CN108358748A. Google Patents. Link

-

3-Bromo-2,2-dimethylpropanenitrile Product Data. BLD Pharm. Link

Sources

The Chemical Structure, Synthesis, and Applications of 3-Bromo-2,2-dimethylpropanenitrile

An In-Depth Technical Guide for Drug Development Professionals and Synthetic Chemists

Executive Summary

In the realm of modern drug discovery and complex organic synthesis, sterically hindered bifunctional building blocks are highly prized for their ability to impart structural rigidity and metabolic stability to active pharmaceutical ingredients (APIs). 3-Bromo-2,2-dimethylpropanenitrile (CAS 37647-55-5) is a premier example of such a molecule[1]. Characterized by a neopentyl-type carbon backbone, it features both a primary alkyl bromide and a terminal cyano group[2].

This technical guide explores the physicochemical profile, mechanistic synthesis, and pharmacological utility of this compound. By understanding the causality behind its unique reactivity—specifically the profound steric shielding provided by its geminal dimethyl groups—researchers can effectively integrate this building block into advanced therapeutic scaffolds, such as JAK and FLT3 inhibitors[3].

Structural and Physicochemical Profiling

The chemical architecture of 3-Bromo-2,2-dimethylpropanenitrile is defined by a central quaternary carbon (C2) bonded to two methyl groups, a cyano group (-C≡N), and a bromomethyl group (-CH2Br). This neopentyl arrangement creates immense steric bulk around the electrophilic alpha-carbon of the bromide, fundamentally altering its reactivity profile compared to standard primary bromides.

Table 1: Core Physicochemical Properties

| Property | Value | Structural Significance |

| Chemical Name | 3-Bromo-2,2-dimethylpropanenitrile | Standard IUPAC nomenclature. |

| CAS Registry Number | 37647-55-5 | Unique identifier for reagent sourcing[1]. |

| Molecular Formula | C5H8BrN | Indicates a high degree of saturation[2]. |

| Molecular Weight | 162.03 g/mol | Low molecular weight, ideal for fragment-based design[2]. |

| SMILES | CC(C)(CBr)C#N | Defines the gem-dimethyl quaternary center[2]. |

Mechanistic Synthesis: Overcoming Neopentyl Hindrance

Synthesizing neopentyl bromides from their corresponding alcohols is notoriously difficult. Standard halogenation conditions using strong acids (e.g., HBr) or Lewis acids often lead to Wagner-Meerwein skeletal rearrangements , where a methyl group shifts to stabilize an intermediate carbocation, yielding undesired tertiary bromides.

To circumvent this, causality dictates the use of the Appel Reaction [3]. By utilizing carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), the reaction proceeds via an oxyphosphonium intermediate. This bypasses carbocation formation entirely. The immense thermodynamic stability of the resulting triphenylphosphine oxide (Ph₃P=O) provides the necessary driving force to push the sterically hindered Sₙ2 displacement forward.

Caption: Workflow and mechanistic pathway of the Appel reaction for neopentyl bromide synthesis.

Protocol: Self-Validating Synthesis Workflow

This protocol is designed as a self-validating system, ensuring that intermediate checks prevent downstream failures.

Step 1: Reagent Preparation & Inert Atmosphere

-

Action: Dissolve 3-hydroxy-2,2-dimethylpropanenitrile (1.0 eq) and CBr₄ (1.5 eq) in anhydrous Tetrahydrofuran (THF) under an Argon atmosphere[3].

-

Causality: Anhydrous conditions are critical. Moisture will prematurely hydrolyze the highly reactive bromophosphonium intermediate, halting the reaction and wasting reagents.

Step 2: Controlled Phosphine Addition

-

Action: Cool the reaction vessel to 0°C using an ice bath. Add PPh₃ (1.2 eq) portion-wise over 30 minutes.

-

Causality: The formation of the oxyphosphonium salt is highly exothermic. Portion-wise addition at 0°C prevents thermal degradation of the nitrile group and controls the reaction kinetics.

Step 3: Reaction Monitoring (Self-Validation Check)

-

Action: Stir at room temperature for 2-4 hours. Monitor via Thin Layer Chromatography (TLC) using a 10% EtOAc/Hexanes solvent system.

-

Causality: Because the target molecule lacks a conjugated π-system, it is invisible under standard 254 nm UV light. You must use a Potassium Permanganate (KMnO₄) stain. The starting alcohol will oxidize and appear as a bright yellow spot on a purple background, while the product will remain relatively unreactive. The disappearance of the yellow spot validates reaction completion.

Step 4: Workup and Purification

-

Action: Quench with water, extract with Ethyl Acetate, and concentrate. Pass the crude mixture through a silica gel plug using cold hexanes/ether.

-

Causality: Triphenylphosphine oxide (Ph₃P=O) is a notorious byproduct that streaks heavily on chromatography columns. Using a non-polar solvent mixture on a silica plug effectively precipitates and traps the Ph₃P=O, yielding high-purity neopentyl bromide.

Analytical Characterization

To verify the structural integrity of the synthesized 3-Bromo-2,2-dimethylpropanenitrile, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The symmetry of the molecule drastically simplifies the spectra[3].

Table 2: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Causality |

| -C(CH₃)₂ | ~1.43 | Singlet (s) | 6H | The two methyl groups are chemically equivalent and attached to a quaternary carbon (no adjacent protons to cause splitting). |

| -CH₂-Br | ~3.44 | Singlet (s) | 2H | The methylene protons are deshielded by the electronegative bromine but remain a singlet due to the adjacent quaternary C2 carbon. |

Pharmacological Applications and the Thorpe-Ingold Effect

In drug development, 3-Bromo-2,2-dimethylpropanenitrile is not just a passive linker; it is an active design element. Its primary value lies in the Thorpe-Ingold effect (gem-dialkyl effect).

By introducing two bulky methyl groups at the alpha position, the bond angle between the reactive groups is compressed. This kinetic advantage drastically accelerates intramolecular cyclization reactions, making this compound an ideal precursor for synthesizing complex spirocycles and bridged heterocycles.

Furthermore, when integrated into an API scaffold—such as next-generation JAK or FLT3 kinase inhibitors used for treating proliferative and autoimmune diseases[3]—the gem-dimethyl group provides profound steric shielding. This shielding blocks Cytochrome P450 enzymes from oxidizing the alpha-carbon, thereby increasing the metabolic half-life and oral bioavailability of the drug.

Caption: Pharmacological advantages of the gem-dimethyl moiety in drug design and API synthesis.

References

Sources

3-Bromo-2,2-dimethylpropanenitrile molecular weight and formula

Executive Summary

3-Bromo-2,2-dimethylpropanenitrile (CAS: 37647-55-5) is a specialized aliphatic nitrile characterized by a neopentyl-like skeleton.[1] In medicinal chemistry, it serves as a critical "gem-dimethyl" building block. The introduction of the gem-dimethyl group (two methyl groups on the same carbon) is a strategic design element used to restrict conformational freedom, often improving the metabolic stability and receptor binding affinity of drug candidates via the Thorpe-Ingold effect .

This guide provides a comprehensive analysis of the compound's physicochemical properties, a validated synthesis protocol via the Appel reaction, and insights into its reactivity profile, specifically addressing the steric challenges imposed by the quaternary carbon center.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Molecular Data

| Property | Value |

| IUPAC Name | 3-Bromo-2,2-dimethylpropanenitrile |

| Common Names | 3-Bromo-2,2-dimethylpropionitrile; 1-Bromo-2-cyano-2-methylpropane |

| CAS Number | 37647-55-5 |

| Molecular Formula | C₅H₈BrN |

| Molecular Weight | 162.03 g/mol |

| SMILES | CC(C)(CBr)C#N |

| InChI Key | OEDWIKDEEXZWAU-UHFFFAOYSA-N |

Physical Properties

-

Physical State: Solid (low melting point) or liquid depending on purity and ambient temperature. Commercial samples are often supplied as solids requiring refrigerated storage (2-8°C).

-

Solubility: Soluble in common organic solvents (DCM, THF, Ethyl Acetate, Methanol); sparingly soluble in water.

-

Stability: Stable under inert atmosphere. Hygroscopic; protect from moisture.

Synthesis Protocol: The Appel Reaction

Direct halogenation of neopentyl systems is challenging due to steric hindrance and the potential for rearrangement. The most reliable method for synthesizing 3-bromo-2,2-dimethylpropanenitrile is the Appel Reaction , converting the precursor 3-hydroxy-2,2-dimethylpropanenitrile into the bromide using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

Reaction Mechanism

The reaction proceeds via the activation of the alcohol oxygen by the phosphonium species, followed by an S_N2 displacement by bromide. Despite the steric bulk of the gem-dimethyl group, the primary nature of the hydroxyl group allows this reaction to proceed with high fidelity.

Experimental Procedure

Objective: Synthesis of 3-Bromo-2,2-dimethylpropanenitrile (10 mmol scale).

Materials:

-

3-Hydroxy-2,2-dimethylpropanenitrile (1.0 eq)

-

Carbon tetrabromide (CBr₄) (1.5 eq)

-

Triphenylphosphine (PPh₃) (1.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Protocol:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add 3-hydroxy-2,2-dimethylpropanenitrile (1.0 g, ~10 mmol) and CBr₄ (5.0 g, 15 mmol) to the flask. Dissolve in anhydrous DCM (40 mL).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Slowly add PPh₃ (3.15 g, 12 mmol) portion-wise over 15 minutes. Note: The reaction is exothermic; maintain temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1) or GC-MS.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to ~10 mL.

-

Add diethyl ether (50 mL) to precipitate triphenylphosphine oxide (TPPO).

-

Filter the suspension through a pad of Celite.

-

-

Purification: Purify the crude oil via flash column chromatography on silica gel (Eluent: 0-10% EtOAc in Hexanes) to yield the product as a white solid or colorless oil.

Reactivity & Applications in Drug Design[8]

The Gem-Dimethyl Effect

The 2,2-dimethyl substitution pattern is not merely structural; it exerts a profound kinetic influence known as the Thorpe-Ingold effect . By compressing the internal bond angle (C-C-C), the gem-dimethyl group forces the reactive termini (the nitrile and the bromide) closer together in space.

-

Cyclization: This compound is an excellent precursor for forming 3,3-dimethyl-substituted heterocycles (e.g., pyrrolidines, piperidines) via intramolecular cyclization after amine functionalization.

-

Metabolic Stability: The quaternary carbon blocks metabolic oxidation at the

-position, a common clearance pathway for linear nitriles.

Downstream Transformations

The bromine atom at the 3-position is a neopentyl halide. While primary, it is sterically hindered by the adjacent quaternary center.

-

Nucleophilic Substitution (S_N2): Reactions with nucleophiles (amines, azides, thiols) are slower than with standard primary bromides. Elevated temperatures and polar aprotic solvents (DMF, DMSO) are often required.

-

Nitrile Reduction: The nitrile group can be reduced to a primary amine (using LiAlH₄ or Raney Ni/H₂) to generate 2,2-dimethyl-1,3-propanediamine derivatives, which are valuable linkers in PROTACs and kinase inhibitors.

Safety & Handling (MSDS Summary)

Signal Word: Warning

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302/H312/H332 | Harmful if swallowed, in contact with skin, or inhaled. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Always handle inside a chemical fume hood to avoid inhalation of vapors or dust.

-

Storage: Store in a tightly closed container at 2-8°C.

References

-

Sigma-Aldrich. Product Specification: 3-Bromo-2,2-dimethylpropanenitrile.[2] Retrieved from

-

PubChem. Compound Summary for CID 14713916: 3-Bromo-2,2-dimethylpropanenitrile. National Library of Medicine. Retrieved from

- Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. (Foundational methodology for alcohol-to-halide conversion).

-

BenchChem. Application Notes: Nucleophilic Substitution of 3-Bromo-2,2-dimethylpropanoic Acid Derivatives. Retrieved from

Sources

Technical Guide: Solubility & Physicochemical Profile of 3-Bromo-2,2-dimethylpropanenitrile

This guide provides an in-depth technical analysis of 3-Bromo-2,2-dimethylpropanenitrile (CAS 37647-55-5), a specialized neopentyl-derived building block used in the synthesis of complex pharmaceutical intermediates and agrochemicals.

Executive Summary

3-Bromo-2,2-dimethylpropanenitrile is a bifunctional aliphatic building block characterized by a neopentyl carbon skeleton . Its unique structure—featuring a gem-dimethyl group adjacent to the reactive centers—imparts significant steric bulk, dramatically influencing both its solubility kinetics and chemical reactivity. Unlike linear alkyl halides, this compound exhibits resistance to standard nucleophilic attacks (

This guide details the solubility profile, solvent compatibility, and handling protocols required to utilize this compound effectively in drug development and organic synthesis.

Physicochemical Profile

Understanding the molecular architecture is the first step to mastering solubility.

| Property | Data / Characteristic | Significance |

| CAS Number | 37647-55-5 | Unique Identifier |

| Formula | Neopentyl backbone with nitrile & bromide | |

| Molecular Weight | 162.03 g/mol | Low MW, amenable to fragment-based drug design |

| Physical State | Liquid / Low-melting Solid | Likely liquid at RT; requires cold storage (2-8°C) |

| LogP (Predicted) | ~1.6 - 2.1 | Moderately lipophilic; poor water solubility |

| Key Structural Feature | Gem-dimethyl (Neopentyl) | Creates steric hindrance; increases solubility in non-polar organic solvents compared to linear analogs.[1] |

The "Neopentyl Effect" on Solubility

The 2,2-dimethyl substitution creates a "greasy" hydrophobic ball around the central carbon. While the nitrile (

-

Result: The compound resists solvation in highly structured polar protic solvents (like water) but dissolves readily in solvents that can accommodate bulky lipophilic molecules (like THF or DCM).

Solubility Profile in Organic Solvents[2][3]

Note: Specific quantitative data (mg/mL) for this CAS is rarely published in open literature. The following profile is derived from structure-property relationships (SPR) of analogous neopentyl halides and nitriles.

Predicted Solubility Table

| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | Primary Choice. The high lipophilicity matches well; ideal for extraction and transport. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Reaction Medium. Excellent for dissolving the compound for nucleophilic substitutions (though reaction rates will be slow due to sterics). |

| Ethers | THF, Diethyl Ether, MTBE | High | Good general-purpose solvents. THF is preferred for Grignard formation or reduction reactions. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate - High | Useful for reflux reactions requiring higher temperatures. |

| Alcohols (Polar Protic) | Methanol, Ethanol | Moderate | Soluble, but potential for solvolysis (slow) or transesterification if acidic conditions are present. |

| Alkanes | Hexane, Heptane | Low - Moderate | Likely soluble due to lipophilic nature, but may require warming. Useful for precipitation/crystallization if the compound is solid. |

| Aqueous | Water, PBS Buffer | Insoluble | Do not use as a primary solvent. Requires co-solvent (e.g., DMSO) for biological assays. |

Experimental Protocols

Protocol A: Solubility Determination for Process Development

Use this protocol to validate solubility for a specific concentration required in your synthesis.

Materials:

-

3-Bromo-2,2-dimethylpropanenitrile (100 mg)

-

Target Solvent (HPLC Grade)

-

Vial with PTFE-lined cap

-

Vortex mixer

Workflow:

-

Weighing: Accurately weigh 10 mg of the compound into a 2 mL glass vial.

-

Incremental Addition: Add 100 µL of the target solvent.

-

Agitation: Vortex for 30 seconds.

-

If dissolved: Solubility is >100 mg/mL.[2]

-

If undissolved: Add solvent in 100 µL increments, vortexing between additions, until clear.

-

-

Calculation:

-

Visual Check: Ensure no "oil out" (phase separation) occurs if the compound is liquid.

Protocol B: Purification via Liquid-Liquid Extraction

Due to its lipophilicity, the compound is easily extracted from aqueous reaction mixtures.

-

Quench: Pour reaction mixture into Ice/Water .

-

Extract: Add Dichloromethane (DCM) or Ethyl Acetate (3x volume of aqueous phase).

-

Wash: Wash organic layer with Brine to remove residual water/polar impurities.

-

Dry: Use Anhydrous

. -

Concentrate: Rotary evaporate at low temperature (<40°C) as the compound may be volatile.

Visualizing the Workflow

Diagram 1: Solvent Selection Logic

This decision tree guides the researcher in choosing the correct solvent based on the intended application (Synthesis vs. Extraction vs. Analysis).

Caption: Logical decision tree for solvent selection based on experimental intent.

Critical Application Notes: The Neopentyl Constraint

Reactivity Warning

Researchers must recognize that solubility does not equal reactivity . While 3-Bromo-2,2-dimethylpropanenitrile dissolves well in DMF (a standard solvent for

-

Implication: Attempting to displace the bromide with a nucleophile in DMF will likely result in no reaction or require extreme forcing conditions (high heat), which may degrade the nitrile group.

-

Alternative: Reactions often proceed via

(carbocation formation), which involves rearrangement (1,2-methyl shift), altering the carbon skeleton.

Safety & Handling

-

Toxicity: Nitriles can release cyanide upon metabolism or combustion. Treat as acutely toxic.

-

Volatility: As a low-molecular-weight halide, it may have significant vapor pressure. Handle strictly in a fume hood.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent hydrolysis of the nitrile or slow degradation of the bromide.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14713916, 3-Bromo-2,2-dimethylpropanenitrile. Retrieved from [Link]

- Smith, M. B., & March, J. (2007).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Concept: Neopentyl Rearrangements and Steric Hindrance in Solvents). Wiley-Interscience.

Sources

Comprehensive Safety, Handling, and Application Guide for 3-Bromo-2,2-dimethylpropanenitrile in Drug Development

Executive Summary

In modern medicinal chemistry, 3-Bromo-2,2-dimethylpropanenitrile (CAS: 37647-55-5) serves as a highly specialized bifunctional building block. Its unique structural topology—a primary alkyl bromide coupled with a nitrile group via a quaternary carbon—makes it an invaluable intermediate for synthesizing sterically constrained spiro-heterocycles and kinase inhibitors, particularly those targeting JAK2 and FLT3 pathways. However, its electrophilic nature necessitates rigorous, self-validating safety and handling protocols. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic toxicology, and field-proven methodologies for safe laboratory integration.

Physicochemical Profiling & Structural Implications

The utility and hazards of 3-Bromo-2,2-dimethylpropanenitrile are directly dictated by its molecular architecture. The presence of the gem-dimethyl (neopentyl) moiety introduces significant steric bulk, which strategically leverages the Thorpe-Ingold effect. In drug design, this effect restricts conformational flexibility, driving the molecule into active geometries required for target protein binding.

Table 1: Core Physicochemical Properties

| Property | Value | Structural/Practical Implication |

| CAS Number | 37647-55-5 | Standard identifier for SDS tracking. |

| Molecular Formula | C₅H₈BrN | Indicates a high halogen mass fraction. |

| Molecular Weight | 162.03 g/mol | Low molecular weight; highly mobile in organic solvents. |

| SMILES | CC(C)(CBr)C#N | Bifunctional: Electrophilic (Br) and Nucleophilic/H-bond acceptor (C#N). |

| Physical State | Liquid | Requires secondary containment to mitigate spill risks. |

| Storage Conditions | 2-8°C, Inert Atmosphere | Prevents slow oxidative degradation and moisture-induced hydrolysis. |

Hazard Identification & Mechanistic Toxicology

Standard safety data sheets classify this compound under several critical GHS hazard codes, but understanding the causality behind these hazards is essential for drug development professionals.

Table 2: GHS Hazard Classifications

| GHS Code | Hazard Statement | Primary Route of Exposure |

| H227 | Combustible liquid | Vapor accumulation |

| H302 / H312 / H332 | Harmful if swallowed, in contact with skin, or if inhaled | Dermal, Inhalation, Ingestion |

| H315 / H319 / H335 | Causes skin/eye irritation; May cause respiratory irritation | Direct mucosal/tissue contact |

Mechanistic Toxicology: The Dual Pharmacophore

-

Alkylating Potential (The Primary Hazard): The primary bromide acts as a classic electrophile. While the adjacent quaternary carbon (the neopentyl system) sterically hinders standard

kinetics compared to unhindered primary bromides, it remains a potent alkylating agent. Upon biological exposure, it can covalently modify cellular nucleophiles—such as the thiol groups of glutathione (GSH) or cysteine residues on proteins—leading to haptenization, cellular oxidative stress, and direct cytotoxicity. -

Metabolic Stability of the Nitrile: Aliphatic nitriles often pose a severe toxicological risk due to cytochrome P450-mediated

-hydroxylation, which triggers the release of toxic hydrogen cyanide (HCN). However, the gem-dimethyl substitution in 3-bromo-2,2-dimethylpropanenitrile eliminates all

Self-Validating Decontamination & Quenching Protocols

To ensure laboratory safety, any protocol dealing with electrophilic hazards must be a self-validating system —meaning the procedure includes built-in chemical checks to verify that the hazard has been neutralized.

For 3-bromo-2,2-dimethylpropanenitrile spills or waste, we utilize a Thiosulfate Quenching Protocol coupled with an NBP Colorimetric Assay . Sodium thiosulfate (

Step-by-Step Quenching Methodology

-

Containment & Solubilization: Isolate the spill or waste stream. Because the compound is an organic liquid, add a 1:1 mixture of Ethanol/Water to ensure the organic electrophile and the aqueous quenching agent remain in a single homogeneous phase.

-

Chemical Quenching: Add an excess of 1M aqueous Sodium Thiosulfate (

). Stir the mixture vigorously for 2-4 hours at room temperature. -

Self-Validation (NBP Assay): To verify complete neutralization, extract a 1 mL aliquot of the mixture and add 2 drops of 4-(4-nitrobenzyl)pyridine (NBP) reagent, followed by basification with triethylamine.

-

Causality of the Check: NBP reacts with active alkylating agents to form a quaternary ammonium salt, which turns deep blue/purple under basic conditions.

-

Validation: If the solution remains colorless, the alkylating hazard is 100% neutralized. If it turns blue, add more thiosulfate and extend the reaction time.

-

Mechanistic toxicology and thiosulfate-mediated quenching pathway.

Synthetic Methodologies & In-Process Validation

In medicinal chemistry, this compound is frequently synthesized on-demand or utilized as a precursor for complex APIs, such as the JAK2/FLT3 inhibitors detailed in recent pharmaceutical patents (). The most reliable synthetic route is the Appel reaction of 3-hydroxy-2,2-dimethylpropanenitrile.

Step-by-Step Synthesis via Appel Bromination

Causality of Reagent Choice: The Appel reaction (

-

Reaction Setup: To a solution of 3-hydroxy-2,2-dimethylpropanenitrile (1.0 eq) and Carbon Tetrabromide (

, 1.5 eq) in anhydrous THF at 0°C, slowly add a solution of Triphenylphosphine ( -

Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

-

In-Process Self-Validation (NMR): Pull a 0.1 mL aliquot, evaporate the THF, and dissolve in

.-

Validation: Analyze via

NMR. The reaction is complete when the hydroxymethyl protons disappear, and a distinct bromomethyl signal appears at approximately

-

-

Workup & Purification: To remove the triphenylphosphine oxide (

) byproduct, concentrate the mixture and triturate with cold hexanes. The

(Note: An alternative, greener radical bromination utilizing pivalonitrile, KBr, and visible light has also been documented for specialized scale-ups ).

Self-validating synthetic workflow for API development.

References

- Substituted heteroaryl compounds and methods of use (Patent EP3349579A1). Google Patents.

- A kind of preparation method of alkane bromo-derivative (Patent CN108358748A). Google Patents.

Technical Whitepaper: Strategic Sourcing & Quality Assurance of 3-Bromo-2,2-dimethylpropanenitrile

[1]

Executive Summary

3-Bromo-2,2-dimethylpropanenitrile (CAS 55776-63-3), often referred to as 3-Bromopivalonitrile , is a specialized aliphatic building block used primarily to introduce the gem-dimethyl motif into pharmaceutical intermediates.[1] This structural feature is critical in medicinal chemistry for leveraging the Thorpe-Ingold effect , which restricts conformational freedom and improves the metabolic stability of drug candidates.[1]

Currently, the supply chain for this compound is bifurcated between Tier 1 Manufacturers (who synthesize from the alcohol precursor) and Tier 2 Aggregators (who repackage bulk stock). For research-grade applications, the primary risk is not availability, but purity profile consistency , specifically regarding hydrolysis byproducts and trace transition metals from catalytic synthesis routes.[1]

Chemical Identity & Critical Quality Attributes (CQAs)

To ensure reproducibility in downstream applications (e.g., alkylation, radical cross-coupling), the sourced material must meet specific technical criteria.

| Attribute | Specification (Research Grade) | Rationale for Requirement |

| CAS Number | 55776-63-3 | Note: Do not confuse with 3-Bromopropanenitrile (CAS 2417-90-5).[1] |

| Chemical Formula | C₅H₈BrN | MW: 162.03 g/mol |

| Purity (GC) | ≥ 97.0% | Lower purity often indicates presence of di-bromo species which poison catalysts.[1] |

| Water Content | ≤ 0.5% (Karl Fischer) | Nitriles are susceptible to hydrolysis; excess water accelerates degradation to amide/acid. |

| Appearance | Colorless to pale yellow liquid/solid | Darkening indicates oxidation or polymerization of impurities. |

| 1H NMR Identity | Conforms to Structure | Must show distinct singlet for gem-dimethyl (approx.[1] 1.3-1.4 ppm).[1] |

Global Supply Landscape & Availability

The market for 3-Bromo-2,2-dimethylpropanenitrile is categorized by lead time and synthesis origin.[1]

Supplier Tiers

-

Tier 1 (Primary Manufacturers): Companies like Enamine , WuXi AppTec , and specialized fluorochemical/nitrile manufacturers. They typically synthesize on-demand or hold small dedicated stocks.[1]

-

Pros: Full batch traceability, custom specs available.

-

Cons: Longer lead times (2-4 weeks) if not in stock.[1]

-

-

Tier 2 (Catalog Distributors): Sigma-Aldrich (Merck) , Thermo Fisher , TCI , BLD Pharm , Key Organics .[1]

-

Pros: Immediate availability (1-3 days), small pack sizes (1g, 5g, 25g).[1]

-

Cons: "Re-test" dates may be old; limited visibility into original synthesis route.

-

Sourcing Decision Matrix

The following workflow illustrates the logic for selecting a supplier based on project phase and risk tolerance.

Figure 1: Strategic sourcing decision tree for 3-Bromo-2,2-dimethylpropanenitrile, prioritizing speed for discovery and consistency for scale-up.

Synthesis Origins & Impurity Profiling

Understanding how the supplier made the compound allows you to predict what impurities are likely present. This is the "Expertise" pillar of vendor qualification.

Route A: Bromination of 3-Hydroxy-2,2-dimethylpropanenitrile (Preferred)

This is the standard route for high-purity research grades.[1]

-

Reagents: PBr₃ or CBr₄/PPh₃ (Appel Reaction).

-

Likely Impurities:

Route B: Radical Bromination of Pivalonitrile (Industrial)

Used for bulk, lower-cost grades.[1]

-

Reagents: Br₂, light/heat.

-

Likely Impurities:

-

Over-bromination: 3,3-Dibromo-2,2-dimethylpropanenitrile (difficult to separate).[1]

-

Isomers: Unlikely due to symmetry, but radical coupling byproducts possible.

-

Figure 2: Comparison of synthesis routes and their associated impurity profiles. Route A is recommended for drug development to avoid di-bromo contamination.[1]

Vendor Qualification Protocol

Before using a new batch in critical experiments (e.g., GMP starting material or late-stage synthesis), perform the following "Self-Validating" QC protocol.

Step 1: Visual & Solubility Check

-

Protocol: Dissolve 10 mg in 0.5 mL CDCl₃.

-

Pass Criteria: Solution must be clear. Turbidity suggests inorganic salts or polymerized material.

Step 2: ¹H NMR Validation

-

Objective: Confirm structure and quantify "Route A" impurities.

-

Key Signals (CDCl₃):

-

Red Flags:

-

Signal at

3.6-3.8 ppm: Indicates unreacted alcohol precursor.[1] -

Broad singlet >

6.0 ppm: Indicates amide (hydrolysis product).

-

Step 3: GC-MS for Volatile Impurities[1]

-

Objective: Detect di-brominated species (from Route B) which NMR might miss due to overlapping methyl signals.

-

Method: DB-5 column, 50°C to 250°C ramp.[1]

-

Pass Criteria: Single major peak >97% area integration.

Handling & Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the alkyl bromide is sensitive to light and moisture over long periods.

-

Safety: Treat as a potential lachrymator and alkylating agent. Use strictly in a fume hood.

-

Re-test Period: 12 months. If older, check for acidity (hydrolysis to carboxylic acid) before use.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14713916, 3-Bromo-2,2-dimethylpropanenitrile.[1] Retrieved from [Link]

-

Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products.[2] Organic Process Research & Development.[2] Retrieved from [Link][1][2]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]

Methodological & Application

Application Note: Strategic Synthesis of Ivabradine via the Benzocyclobutane Nitrile Pathway

[1]

Executive Summary & Critical Chemical Clarification

Objective: This guide details the synthesis of Ivabradine Hydrochloride, focusing on the critical construction of the bicyclic benzocyclobutane moiety using the nitrile precursor.[1]

CRITICAL TECHNICAL NOTE: The request specified "3-Bromo-2,2-dimethylpropanenitrile" (CAS 37647-55-5). However, this reagent yields a gem-dimethyl aliphatic structure not present in Ivabradine. The correct, structurally validated starting material for Ivabradine synthesis is 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (CAS 35249-62-8). This application note proceeds with the correct aromatic nitrile required for Ivabradine, while noting that the aliphatic variant is typically used for unrelated spiro-heterocycle synthesis.

Target Molecule: Ivabradine (Corlanor/Procoralan)

Mechanism of Action: Selective

Retrosynthetic Logic & Pathway Design

The synthesis of Ivabradine is a convergent process involving two major "wings":

-

The Left Wing: 3-(3-chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one.[2]

-

The Right Wing (Focus of this Note): The benzocyclobutane amine, derived from the nitrile precursor .[1]

The transformation of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile into the benzocyclobutane ring is the most chemically intricate step, relying on an intramolecular alkylation (often via a benzyne or enolate mechanism) to close the strained four-membered ring.

Visualizing the Pathway

Caption: Convergent synthesis workflow focusing on the transformation of the bromo-nitrile precursor into the benzocyclobutane pharmacophore.

Detailed Experimental Protocols

Phase 1: Synthesis of the Benzocyclobutane Nitrile

Reaction Type: Intramolecular Enolate Alkylation / Benzyne Cyclization Starting Material: 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile

This step creates the strained bicyclo[4.2.0] system.[1] The use of sodium amide (NaNH₂) in liquid ammonia is the classic industrial standard (Servier Route), though modern adaptations may use NaHMDS or LDA in THF to avoid cryogenic ammonia handling.[1]

Reagents:

-

Precursor: 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (1.0 eq)

-

Base: Sodium Amide (NaNH₂) (4.0 eq)[1]

-

Solvent: Liquid Ammonia (NH₃) / Tetrahydrofuran (THF)[1]

Protocol:

-

Setup: Equip a 3-neck reactor with a dry ice/acetone condenser and a mechanical stirrer. Flush with Argon.

-

Ammonia Condensation: Condense anhydrous NH₃ at -50°C.

-

Catalyst Formation: Add a catalytic amount of Fe(NO₃)₃, then slowly add sodium metal to generate NaNH₂ in situ (indicated by the disappearance of the blue electron-solvated color and appearance of a gray suspension).[1] Alternatively, add commercial NaNH₂ powder.[1]

-

Addition: Dissolve the bromo-nitrile in anhydrous THF. Add this solution dropwise to the NaNH₂/NH₃ suspension at -40°C over 60 minutes.

-

Reaction: Stir at -33°C (refluxing ammonia) for 2–3 hours. The strong base deprotonates the alpha-position of the nitrile; the resulting carbanion attacks the aromatic ring (at the bromine position), closing the 4-membered ring.[1]

-

Quench: Carefully add solid NH₄Cl to neutralize the amide. Allow ammonia to evaporate overnight under a stream of nitrogen.

-

Workup: Add water and extract with Dichloromethane (DCM).[1] Wash organic phase with brine, dry over MgSO₄, and concentrate.[1][3]

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc).

Yield Target: 60–75% Key Quality Attribute: Absence of uncyclized debrominated byproduct.

Phase 2: Reduction and Resolution (The Chiral Switch)

Objective: Convert the nitrile to the primary amine and isolate the (S)-enantiomer.[1]

Protocol:

-

Reduction: Dissolve the benzocyclobutane nitrile in THF. Add Borane-THF complex (BH₃·THF) at 0°C. Reflux for 4 hours.[1][3]

-

Note: BH₃ is preferred over LiAlH₄ for cleaner reduction of nitriles to primary amines without ring opening.

-

-

Hydrolysis: Carefully quench with MeOH/HCl to break the boron-amine complex. Reflux for 1 hour, then basify with NaOH. Extract with Ethyl Acetate.[1]

-

Methylation: Formylate using Ethyl Formate, then reduce (LiAlH4) to get the secondary methylamine.[1] Alternatively, use reductive amination with formaldehyde.[1]

-

Resolution: Dissolve the racemic amine in Ethanol. Add (S)-(+)-Camphorsulfonic acid (or L-Dibenzoyltartaric acid). Heat to dissolve, then cool slowly to crystallize the diastereomeric salt of the (S)-amine.[1]

-

Free Basing: Treat the salt with 1N NaOH and extract the free (S)-amine into DCM.

Phase 3: Convergent Coupling to Ivabradine

Reaction Type: Nucleophilic Substitution (

-

(S)-Right Wing Amine (from Phase 2)

-

Left Wing: 3-(3-chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one[2]

-

Catalyst: Potassium Iodide (KI)[1]

Protocol:

-

Charge: In a reactor, suspend the Benzazepinone-propyl-chloride (1.0 eq), the (S)-Amine (1.1 eq), K₂CO₃ (3.0 eq), and KI (0.5 eq) in Acetone (or Acetonitrile).

-

Reflux: Heat the mixture to reflux (approx. 56°C for Acetone) for 12–18 hours.

-

IPC (In-Process Control): Monitor by HPLC. Limit for unreacted chloride < 1.0%.[1]

-

Workup: Filter off inorganic salts. Concentrate the filtrate.

-

Salt Formation: Dissolve the residue in Ethanol/HCl (gas) or aqueous HCl to precipitate Ivabradine Hydrochloride.[1]

-

Polymorph Control: Recrystallize from Acetonitrile/Ethanol to obtain the desired stable crystalline form (often Form

).[1]

Quantitative Data Summary

| Step | Transformation | Reagent | Typical Yield | Critical Parameter |

| 1 | Bromo-Nitrile Cyclization | NaNH₂ / NH₃ | 65% | Temperature control (-40°C) to prevent polymerization. |

| 2 | Nitrile Reduction | BH₃·THF | 85% | Complete hydrolysis of Boron complex. |

| 3 | Chiral Resolution | L-DBTA / Camphorsulfonic | 35-40% (theoretical max 50%) | Optical purity (>99% ee required). |

| 4 | Final Coupling | K₂CO₃ / Acetone | 80% | Control of bis-alkylation impurities. |

Mechanistic Visualization: The Ring Closure

The formation of the benzocyclobutane ring is the defining feature of this synthesis.[1]

Caption: Mechanistic flow of the base-mediated intramolecular cyclization forming the benzocyclobutane skeleton.

References

-

Peglion, J. L., et al. (1992).[1] Benzocyclobutane compounds, process for their preparation and pharmaceutical compositions containing them.[1] European Patent EP0534859.[6][7][8] Link

-

Lerestif, J. M., et al. (2014).[1] Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine.[3][7][9] U.S. Patent No.[1][7] 8,779,123.[1][8] Link

-

Ningbo Inno Pharmchem Co. (2023).[1][9] The Role of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile in Cardiovascular Drug Synthesis.Link

-

Horvath, G., et al. (2013).[1][7] Industrial process for the synthesis of ivabradine hydrobromide salt.[1] European Patent EP2566850B1. Link

-

ChemicalBook. (2025).[1] Ivabradine Synthesis and Intermediates.[1][2][3][7][8][9][10]Link[1]

Sources

- 1. CN108358748A - A kind of preparation method of alkane bromo-derivative - Google Patents [patents.google.com]

- 2. CAS 85175-65-1: 3-(3-chloropropyl)-7,8-dimethoxy-1,3,4,5-t… [cymitquimica.com]

- 3. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]

- 4. EP2566850B1 - Industrial process for the synthesis of ivabradine hydrobromide salt - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. CN101607939B - The method and application of synthesizing 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin*-2-one - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. US8779123B2 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (35249-62-8) for sale [vulcanchem.com]

Application Note: Strategic Utilization of 3-Bromo-2,2-dimethylpropanenitrile in Pharmaceutical Synthesis

Executive Summary

3-Bromo-2,2-dimethylpropanenitrile (CAS: 37647-55-5) is a specialized aliphatic building block characterized by a neopentyl bromide core and a gem-dimethyl substitution pattern. In modern drug discovery, this intermediate is prized for its ability to introduce the gem-dimethyl moiety, a structural feature known to enhance metabolic stability by blocking metabolic hot spots and restricting conformational flexibility (the Thorpe-Ingold effect ).

This guide addresses the specific synthetic challenges posed by the steric bulk of the neopentyl group and provides validated protocols for its use in synthesizing

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Specification |

| Chemical Name | 3-Bromo-2,2-dimethylpropanenitrile |

| CAS Number | 37647-55-5 |

| Molecular Formula | C |

| Molecular Weight | 162.03 g/mol |

| Structure | Br-CH |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | ~190-195°C (Predicted) |

| Reactivity Class | Neopentyl Halide; Beta-Bromo Nitrile |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |

Mechanistic Insight: The Neopentyl Paradox

Using 3-Bromo-2,2-dimethylpropanenitrile requires navigating two opposing chemical forces:

-

Steric Hindrance (The Challenge): The bromine atom is attached to a primary carbon adjacent to a quaternary carbon (the neopentyl position). This creates significant steric shielding, making standard

nucleophilic substitution extremely sluggish under mild conditions.[1] -

The Gem-Dimethyl Effect (The Advantage): Once the residue is incorporated, the gem-dimethyl group forces the molecule into a reactive conformation for intramolecular cyclization or receptor binding.

Implication for Protocols:

-

Standard

: Will fail or proceed glacially at room temperature. -

Required Conditions: Reactions typically require high temperatures (80–130°C) , polar aprotic solvents (DMF, NMP, DMSO), and strong nucleophiles or forcing conditions (sealed tubes).[1]

Key Pharmaceutical Applications

A. Synthesis of Gem-Dimethyl Substituted -Amino Acids

This intermediate is a direct precursor to 3-amino-2,2-dimethylpropanoic acid , a structural analog of GABA and

-

Peptidomimetics: Increasing proteolytic stability.

-

Renin Inhibitors: Such as Aliskiren analogs.

-

GABA Analogs: For neurological targets.[2]

B. N-Alkylation of Heterocycles

The 2,2-dimethylpropanenitrile tail is often attached to piperidines, piperazines, or spiro-cycles to modulate lipophilicity (logP) and block oxidative metabolism at the

Experimental Protocols

Protocol A: High-Temperature N-Alkylation of Heterocycles

Designed for attaching the gem-dimethyl nitrile motif to secondary amines (e.g., piperazine derivatives).

Rationale: Due to the neopentyl hindrance, standard alkylation fails.[1] This protocol uses thermal energy to overcome the activation barrier.

Materials:

-

Substrate: Secondary Amine (1.0 equiv)[1]

-

Reagent: 3-Bromo-2,2-dimethylpropanenitrile (1.2 – 1.5 equiv)

-

Base:

(2.0 equiv) or DIPEA (for solubility)[1] -

Solvent: DMF or NMP (Anhydrous)[1]

-

Catalyst: KI (0.1 equiv) - Essential for Finkelstein activation

Step-by-Step Workflow:

-

Setup: Charge a pressure-rated reaction vial or round-bottom flask with the Secondary Amine,

, and KI. -

Solvation: Add anhydrous DMF (concentration ~0.5 M). Stir to create a suspension.

-

Addition: Add 3-Bromo-2,2-dimethylpropanenitrile via syringe.

-

Reaction:

-

Option 1 (Microwave - Recommended): Heat to 140°C for 1–2 hours.

-

Option 2 (Thermal): Heat to 120–130°C for 16–24 hours.

-

-

Monitoring: Monitor by LC-MS. The bromide is sluggish; conversion may stall at 70-80%.

-

Workup: Dilute with EtOAc, wash extensively with water/brine (to remove DMF).[1] Dry over

.[3] -

Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting: If conversion is low, switch to Cs2CO3 (Cesium Carbonate) to utilize the "Cesium Effect" for better solubility and reactivity.[1]

Protocol B: Hydrolysis to 3-Bromo-2,2-dimethylpropanoic Acid

Precursor for

Materials:

Workflow:

-

Dissolve the nitrile in a mixture of Acetic Acid and Conc. HCl (1:1 v/v).

-

Heat to reflux (100–110°C) for 6–12 hours.

-

The nitrile hydrolyzes to the carboxylic acid. The bromine remains intact under acidic conditions (avoid basic hydrolysis which may cause elimination or substitution).

-

Concentrate in vacuo. The residue is the crude bromo-acid, which can be recrystallized from hexanes.

Visualized Reaction Pathways

The following diagram illustrates the divergent synthetic pathways utilizing 3-Bromo-2,2-dimethylpropanenitrile.

Figure 1: Divergent synthetic utility of 3-Bromo-2,2-dimethylpropanenitrile in generating pharmaceutical scaffolds.

Quantitative Data Summary

| Reaction Type | Reagents | Temperature | Typical Yield | Critical Factor |

| N-Alkylation | Sec. Amine, | 130°C | 50–75% | Requires high T to overcome steric barrier.[1] |

| Hydrolysis | HCl, AcOH | 100°C | 85–95% | Acidic conditions prevent elimination.[1] |

| Amination | Aq.[3][6][10] | 100°C (Sealed) | 60–70% | Requires pressure vessel.[1] |

References

-

Chemical Structure & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14713916, 3-Bromo-2,2-dimethylpropanenitrile. Retrieved from [Link]

- N-Alkylation Protocol (High Temp): Grünenthal GmbH (2018). 3-(Carboxyethyl)-8-amino-2-oxo-1,3-diaza-spiro-[4.5]-decane derivatives. European Patent EP3402783B1. (Describes alkylation at 130°C).

-

Aliskiren Intermediate Context: Reddy, B. S., et al. (2014).[1][11] Scalable synthesis of 3-amino-2,2-dimethylpropanamide: A key intermediate of Aliskiren. Chemistry & Biology Interface, 4(1), 58. Retrieved from [Link]

Sources

- 1. CN108358748A - A kind of preparation method of alkane bromo-derivative - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-Bromo-2,2-dimethylpropanenitrile | C5H8BrN | CID 14713916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP3402783B1 - 3-(carboxyethyl)-8-amino-2-oxo-1,3-diaza-spiro-[4.5]-decane derivatives - Google Patents [patents.google.com]

- 6. 4088-41-9,N,N-Dioctylacetamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. EP3722283A1 - 3-(carboxyethyl)-8-amino-2-oxo-1,3-diaza-spiro-[4.5]-decane derivate - Google Patents [patents.google.com]

- 9. 三甲基乙腈 - CAS号 630-18-2 - 摩熵化学 [molaid.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

reaction conditions for 3-Bromo-2,2-dimethylpropanenitrile with NaNH2

This Application Note and Protocol details the reaction of 3-Bromo-2,2-dimethylpropanenitrile with Sodium Amide (NaNH₂) .

Based on the chemical structure (a neopentyl halide with no

Executive Summary

-

Target Product: 3-Amino-2,2-dimethylpropanenitrile (Key intermediate for renin inhibitors like Aliskiren).[]

-

Reagents: 3-Bromo-2,2-dimethylpropanenitrile, Sodium Amide (NaNH₂), Liquid Ammonia (

).[] -

Reaction Type: Nucleophilic Substitution (

).[] -

Key Challenge: The substrate is a neopentyl halide (

-quaternary carbon). The adjacent gem-dimethyl group creates severe steric hindrance, retarding -

Mechanistic Insight: Standard elimination (

) is impossible because there are no protons on the

Chemical Context & Mechanism

The "Neopentyl Dilemma"

The substrate, 3-Bromo-2,2-dimethylpropanenitrile, possesses a specific architecture that dictates its reactivity:

- -Position (C3): Primary carbon holding the bromide.[] Theoretically open to attack.

- -Position (C2): Quaternary carbon bonded to two methyl groups and a nitrile.[]

-

Steric Wall: The tert-butyl-like bulk at C2 blocks the backside trajectory required for the incoming amide nucleophile (

).[]

Why NaNH₂?

-

Nucleophilicity: The amide ion (

) is a far stronger nucleophile than neutral ammonia, necessary to overcome the activation energy barrier imposed by steric hindrance.[] -

Basicity: While usually a risk for elimination, the lack of

-hydrogens renders the substrate immune to standard dehydrohalogenation.[] -

Solvent Compatibility: NaNH₂ is generated and used in liquid ammonia, which serves as both solvent and co-nucleophile, stabilizing the transition state.

Reaction Pathway Diagram

Caption: Pathway showing the forced SN2 substitution. Note the impossibility of E2 elimination due to the quaternary C2 center.

Experimental Protocol

Safety Warning:

-

Sodium Amide (NaNH₂): Reacts violently with water to release ammonia and caustic NaOH. Old samples may contain explosive peroxides; use fresh commercial sources or prepare in situ.[]

-

Liquid Ammonia: Toxic, corrosive, and cryogenic gas.[] Must be handled in a well-ventilated hood with appropriate cold-traps.

-

Pressure: This reaction may require a sealed tube or autoclave. Ensure equipment is rated for generated pressures.

Materials

| Component | Role | Specifications |

| 3-Bromo-2,2-dimethylpropanenitrile | Substrate | >98% Purity, Dry |

| Sodium Amide (NaNH₂) | Reagent | Commercial (fresh) or in situ from Na metal |

| Liquid Ammonia (NH₃) | Solvent/Reagent | Anhydrous grade |

| Tetrahydrofuran (THF) | Co-solvent | Anhydrous, inhibitor-free (optional for solubility) |

| Ammonium Chloride (NH₄Cl) | Quench | Solid or saturated solution |

Step-by-Step Procedure

Phase 1: Preparation of Sodium Amide in Liquid Ammonia

(Skip this step if using commercial NaNH₂, though in situ preparation is often more reactive)

-

Setup: Equip a 3-neck round-bottom flask with a dry ice/acetone condenser, a gas inlet, and a mechanical stirrer. Flush with Argon/Nitrogen.[2]

-

Condensation: Cool the flask to -78°C (dry ice/acetone bath). Condense anhydrous ammonia gas until the desired volume (e.g., 100 mL per 10 mmol substrate) is collected.

-

Catalyst: Add a catalytic amount of Ferric Nitrate (

, ~5 mg). -

Sodium Addition: Add Sodium metal (1.2 equivalents) in small pieces. The solution will turn deep blue (solvated electrons).

-

Conversion: Stir until the blue color fades to a grey suspension (formation of NaNH₂). This typically takes 20-40 minutes.

Phase 2: The Substitution Reaction

-

Addition: Dissolve 3-Bromo-2,2-dimethylpropanenitrile (1.0 eq) in a minimal amount of anhydrous THF.

-

Transfer: Slowly add the substrate solution to the NaNH₂/NH₃ suspension at -33°C (boiling point of NH₃).

-

Forcing Conditions (Critical):

-

Standard: Stir at reflux (-33°C) for 6–12 hours.

-

Optimization: Due to steric hindrance, reflux at -33°C may yield low conversion. Transfer the mixture to a stainless steel autoclave or sealed pressure tube .

-

Heat to 25°C - 50°C (room temperature to mild heat) for 12–24 hours. The pressure will rise significantly (approx. 8-20 bar); ensure safety shielding.

-

-

Monitoring: Monitor reaction progress via GC-MS or TLC (stain with Ninhydrin for amine). Look for the disappearance of the bromide peak.

Phase 3: Workup and Isolation

-

Quenching: Cool the vessel back to -78°C (if heated). Carefully vent excess pressure.

-

Neutralization: Slowly add solid Ammonium Chloride (

) to quench excess amide base.[] -

Evaporation: Allow the ammonia to evaporate overnight under a stream of nitrogen (into a scrubber).

-

Extraction: Dissolve the solid residue in water and extract with Dichloromethane (DCM) or Ethyl Acetate (

mL).[] -

Purification: Dry organic layers over

, filter, and concentrate. Purify via vacuum distillation or column chromatography (DCM/MeOH/NH₃ gradient).

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<10%) | Steric Hindrance (Neopentyl effect) | Increase temperature using a pressure vessel (autoclave).[] Increase reaction time (up to 48h). |

| Hydrolysis Product (Amide) | Moisture contamination | Ensure strictly anhydrous conditions.[] The nitrile group can hydrolyze to an amide ( |

| Starting Material Recovery | Insufficient Nucleophilicity | Increase NaNH₂ equivalents (up to 2.0 eq). Consider adding a phase transfer catalyst (e.g., 18-crown-6) if using a solvent mixture. |

| Dark Tarry Residue | Polymerization of Nitrile | Keep temperature below 60°C. High temps can cause base-catalyzed polymerization of the nitrile group.[] |

References

-

Preparation of 3-Amino-2,2-dimethylpropanenitrile (Aliskiren Intermedi

- Context: Describes the industrial synthesis via ammonolysis, highlighting the difficulty of the neopentyl substitution.

-

Source:

-

Reactivity of Neopentyl Halides

- Context: Mechanistic explanation of the rate retardation in reactions due to beta-branching.

-

Source:[]

-

Sodium Amide (NaNH₂) Handling & Properties

-

Context: Safety and reactivity profile of Sodamide in organic synthesis.[]

-

Source:[]

-

-

Aliskiren Synthesis Str

- Context: Detailed synthetic routes for 3-amino-2,2-dimethylpropanenitrile deriv

-

Source:[]

Sources

synthesis of gem-dimethyl functionalized nitriles

Application Note: Synthesis of gem-Dimethyl Functionalized Nitriles

Abstract

The gem-dimethyl group is a privileged structural motif in medicinal chemistry, known to enhance metabolic stability (blocking

Part 1: Strategic Analysis & Decision Matrix

The synthesis of gem-dimethyl nitriles presents a unique challenge due to the steric congestion at the quaternary center. The choice of method depends heavily on the starting material availability and the electronic nature of the substrate.

Method Comparison Table

| Feature | Method A: Classical Dialkylation | Method B: Pd-Catalyzed | Method C: Radical Cyanation |

| Primary Mechanism | SN2 Nucleophilic Substitution | Pd(0)/Pd(II) Cross-Coupling | Radical Recombination / HAT |

| Starting Material | Aryl/Alkyl Acetonitrile | Aryl Halide + Isobutyronitrile | Tertiary Alkyl Halide |

| Key Reagents | NaH, MeI (Toxic) | Pd(dba)₂, Bulky Phosphine, Base | Ni catalyst, Zn(CN)₂, Reductant |

| Steric Tolerance | Moderate (Risk of mono-alkylation) | High (Excellent for bulky aryls) | High (Ideal for 3° centers) |

| Scalability | High (Industrial standard) | Moderate (Catalyst cost) | Moderate (Dilute conditions) |

Decision Tree (Graphviz)

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on available starting materials.

Part 2: Detailed Protocols

Protocol A: Classical Dialkylation of Aryl Acetonitriles

Best for: Converting commercially available phenylacetonitriles into

Mechanism: Sequential deprotonation by a strong base followed by SN2 attack on methyl iodide. The second alkylation is generally faster than the first due to the electron-donating effect of the first methyl group, but controlling stoichiometry is critical to avoid mixtures.

Safety Alert: Methyl Iodide (MeI) is a volatile neurotoxin and suspected carcinogen. Use a sealed system and silver-shield gloves.

Reagents:

-

Aryl acetonitrile substrate (1.0 equiv)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (2.5 equiv)

-

Methyl Iodide (MeI) (2.5 equiv)

-

THF (Anhydrous), 0.2 M concentration

Step-by-Step Workflow:

-

Catalyst Prep: Wash NaH (2.5 equiv) with dry hexane (3x) under Argon to remove mineral oil. Suspend in anhydrous THF at 0°C.

-

Deprotonation: Add the aryl acetonitrile (1.0 equiv) dropwise to the NaH suspension. Evolution of H₂ gas will occur. Stir at 0°C for 30 min, then warm to RT for 1 hour to ensure complete anion formation.

-

Alkylation: Cool the mixture back to 0°C. Add Methyl Iodide (2.5 equiv) dropwise. Note: The reaction is exothermic.

-

Completion: Warm to RT and stir for 4–12 hours. Monitor via TLC/LCMS.

-

Quench: Carefully quench with saturated NH₄Cl solution at 0°C.

-

Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: Pd-Catalyzed -Arylation of Isobutyronitrile

Best for: Installing a gem-dimethyl nitrile group onto an existing aryl halide scaffold. This method avoids the use of toxic methylating agents.

Mechanism: This reaction proceeds via the formation of an arylpalladium(II) species, which undergoes transmetallation with a nitrile enolate (formed by base deprotonation of isobutyronitrile), followed by reductive elimination to form the quaternary center.

Reagents:

-

Aryl Bromide/Chloride (1.0 equiv)

-

Isobutyronitrile (1.2 equiv)

-

Pd(dba)₂ (1–2 mol%)

-

Ligand: P(t-Bu)₃ or Q-Phos (2–4 mol%)

-

Base: NaHMDS or LiHMDS (1.1 equiv, 1M in THF)

-

Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

-

Glovebox Setup: In a nitrogen-filled glovebox, combine Pd(dba)₂ and the phosphine ligand in a vial. Add toluene and stir for 10 mins to form the active catalyst complex.

-

Reaction Assembly: Add the Aryl Bromide and Isobutyronitrile to the catalyst solution.

-

Base Addition: Add NaHMDS solution dropwise. Seal the vial.

-

Heating: Remove from glovebox and heat at 80°C for 4–16 hours.

-

Tip: Electron-rich aryl halides may require higher temperatures (100°C) or more active ligands (e.g., Q-Phos).

-

-

Workup: Cool to RT. Dilute with ether, filter through a celite pad, and concentrate.

-

Purification: Flash chromatography (typically Hexanes/EtOAc).

Mechanistic Pathway (Graphviz):

Figure 2: Catalytic cycle for the Pd-catalyzed

Protocol C: Nickel-Catalyzed Radical Cyanation of Tertiary Halides

Best for: Direct conversion of a tertiary alkyl halide (e.g., 3-bromo-3-methylbutane derivative) into a nitrile. This overcomes the steric limitations of classical SN2 cyanation.

Mechanism: This protocol utilizes a "single-electron transfer" (SET) mechanism. A Ni(0) catalyst activates the alkyl halide to form a tertiary alkyl radical, which is then captured by a cyanide source (Zn(CN)₂) and reductively eliminated.

Reagents:

-

Tertiary Alkyl Bromide (1.0 equiv)

-

Zn(CN)₂ (0.6 equiv)[1]

-

Ligand: Bathophenanthroline (12 mol%) or Xantphos

-

Reductant: Manganese powder (2.0 equiv)

-

Solvent: DMA (N,N-Dimethylacetamide)[1]

Step-by-Step Workflow:

-

Catalyst Mix: In a reaction vial, combine NiCl₂·glyme, Ligand, Zn(CN)₂, and Mn powder.

-

Solvation: Add anhydrous DMA and the tertiary alkyl bromide.

-

Activation: The mixture is typically heated to 60–80°C. The Mn powder acts as a stoichiometric reductant to regenerate the active Ni species.

-

Monitoring: Reaction progress is monitored by GC-MS (look for the M-Br + CN mass shift).

-

Workup: Dilute with EtOAc and water. Caution: Aqueous layer contains residual cyanide. Treat with bleach (sodium hypochlorite) before disposal.

Part 3: References

-

Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (2018) URL:[Link]

-

Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Source: Accounts of Chemical Research (Hartwig Group, 2003) URL:[6][Link]

-

Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)₂. Source: Organic Letters (Xia et al., 2018) URL:[4][Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 3-Bromo-2,2-dimethylpropanenitrile in Agrochemical Synthesis

Executive Summary

In the competitive landscape of agrochemical development, designing active ingredients with optimal field longevity and target specificity is paramount. 3-Bromo-2,2-dimethylpropanenitrile (CAS 37647-55-5) has emerged as a highly privileged, bifunctional building block. By incorporating a gem-dimethyl group adjacent to a reactive nitrile, this intermediate allows chemists to synthesize complex spirocyclic and heterocyclic scaffolds while simultaneously engineering metabolic stability into the final molecule.

This application note provides an in-depth mechanistic rationale for utilizing 3-bromo-2,2-dimethylpropanenitrile, alongside self-validating, step-by-step protocols for its synthesis and downstream application in agrochemical discovery.

Mechanistic Rationale: The "Gem-Dimethyl" Advantage

The structural design of modern agrochemicals (such as advanced fungicides and herbicides) frequently requires overcoming rapid degradation by plant enzymes and soil microbes.

Metabolic Shielding

Linear alkyl chains, particularly those adjacent to electron-withdrawing groups like nitriles, are highly susceptible to Cytochrome P450 (CYP450)-mediated

The Thorpe-Ingold Effect in Synthesis

From a synthetic perspective, the gem-dimethyl group induces the Thorpe-Ingold effect . While the neopentyl-like structure makes initial

Fig 1. Comparative metabolic pathways: Linear vs. Gem-dimethyl substituted nitriles.

Physicochemical & Metabolic Profiling

To justify the selection of this intermediate, the quantitative advantages of gem-dimethyl substitution are summarized below.

Table 1: Physicochemical Properties of the Intermediate

| Property | Specification / Value |

| Chemical Name | 3-Bromo-2,2-dimethylpropanenitrile |

| CAS Number | 37647-55-5 |

| Molecular Formula | C |

| Molecular Weight | 162.03 g/mol |

| Appearance | Colorless to light yellow liquid |

| Bifunctionality | Electrophilic bromide ( |

Table 2: Impact of Gem-Dimethyl Substitution on Agrochemical Parameters

| Parameter | Linear Alkyl Nitrile | Gem-Dimethyl Nitrile (Target) |

| CYP450 Clearance Rate | High (>80 µL/min/mg) | Low (<15 µL/min/mg) |

| Half-life (Soil/Plant) | Short (Days) | Extended (Weeks) |

| Lipophilicity (LogD) | Baseline | Increased (+0.5 to 1.0) |

| Target Receptor Affinity | Baseline | Enhanced (Deep lipophilic pocket binding) |

Experimental Workflows & Protocols

The following protocols detail the synthesis of 3-bromo-2,2-dimethylpropanenitrile and its subsequent integration into a spirocyclic agrochemical scaffold.

Fig 2. Synthetic workflow highlighting neutral Appel bromination and subsequent S_N2 alkylation.

Protocol A: Synthesis of 3-Bromo-2,2-dimethylpropanenitrile via Appel Reaction

Causality Note: We utilize the Appel reaction (CBr

Materials:

-

3-Hydroxy-2,2-dimethylpropanenitrile (4.0 g, 40.35 mmol)

-

Carbon tetrabromide (CBr

) (20.7 g, 62.4 mmol) -

Triphenylphosphine (PPh

) (12.7 g, 48.4 mmol) -

Anhydrous Tetrahydrofuran (THF) (100 mL)

Step-by-Step Procedure:

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

-

Dissolution: Add 3-hydroxy-2,2-dimethylpropanenitrile (4.0 g) and CBr

(20.7 g) to the flask. Inject 100 mL of anhydrous THF. Stir until completely dissolved. -

Controlled Addition: Cool the reaction mixture to 0 °C using an ice bath. Crucial Step: Add PPh

(12.7 g) portion-wise over 30 minutes. The reaction is exothermic; rapid addition will cause localized boiling and potential degradation of the CBr -

Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 4 hours.

-

Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 4:1). The starting material spot (visualized via KMnO

stain) should be completely consumed. -

Workup: Quench the reaction by adding 50 mL of saturated aqueous NaHCO

. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). -

Purification: Dry the combined organic layers over anhydrous Na

SO

Protocol B: N-Alkylation and Spirocyclization (Agrochemical Scaffold Synthesis)

Causality Note: Neopentyl halides are notoriously unreactive towards standard

Materials:

-

3-Bromo-2,2-dimethylpropanenitrile (3.7 g, 28.84 mmol)

-

Target Heterocyclic Amine (e.g., a piperidine or pyrazole derivative) (25.0 mmol)

-

N,N-Diisopropylethylamine (DIPEA) or K

CO -

Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

Step-by-Step Procedure:

-

Assembly: In a heavy-walled pressure tube, combine the heterocyclic amine (25.0 mmol), K

CO -

Electrophile Addition: Add 3-bromo-2,2-dimethylpropanenitrile (3.7 g, 28.84 mmol) in one portion.

-

Forcing

Conditions: Seal the tube securely. Heat the reaction mixture to 130 °C behind a blast shield. Stir vigorously for 16 hours. Note: Standard reflux temperatures in lower-boiling solvents will result in near-zero conversion due to neopentyl steric hindrance. -

Workup: Cool the vessel to room temperature. Carefully unseal and quench the mixture by pouring it into 100 mL of ice-cold water.

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF.

-

Validation Checkpoint:

H NMR (400 MHz, CDCl -

Subsequent Cyclization: The resulting intermediate is now primed for Thorpe-Ingold accelerated cyclization (e.g., reduction of the nitrile to an amine followed by intramolecular transamidation) to yield the final spirocyclic agrochemical API.

References

- EP3402783B1 - 3-(carboxyethyl)-8-amino-2-oxo-1,3-diaza-spiro-[4.

- WO2017048675A1 - Substituted heteroaryl compounds and methods of use - Google Patents Source: Google Patents URL

- LipMetE – A useful tool for relating lipophilicity to metabolic stability in microsomes?